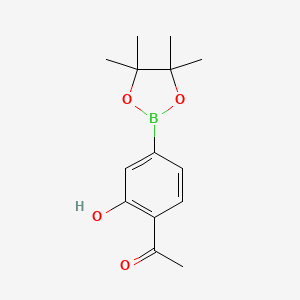

1-(2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone

Descripción

1-(2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone (CAS: 6921-64-8) is a boron-containing aromatic ketone. Its structure features:

- A phenyl ring substituted with: A hydroxy group at the ortho-position (2-position). A pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the para-position (4-position). An acetyl group (ethanone) at the 1-position. This compound is used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its boronic ester functionality . Its hydroxy group enhances solubility in polar solvents and may influence hydrogen bonding in supramolecular assemblies .

Propiedades

IUPAC Name |

1-[2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BO4/c1-9(16)11-7-6-10(8-12(11)17)15-18-13(2,3)14(4,5)19-15/h6-8,17H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RILMKWXTPLJDAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80721408 | |

| Record name | 1-[2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80721408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246560-24-6 | |

| Record name | 1-[2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80721408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The process would be carried out in reactors designed to handle the necessary reagents and control the reaction environment.

Types of Reactions:

Oxidation: The hydroxyl group on the benzene ring can be oxidized to form a ketone or carboxylic acid.

Reduction: The boronic acid group can be reduced to form boronic esters or borane derivatives.

Substitution: The boronic acid group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.

Substitution: Nucleophiles like amines and alcohols can be used, often in the presence of a catalyst.

Major Products Formed:

Oxidation: 2-hydroxybenzophenone or 2-hydroxybenzoic acid.

Reduction: Boronic esters or borane derivatives.

Substitution: Various boronic acid derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry: This compound is used in organic synthesis as a building block for more complex molecules.

Biology: It can be employed in the development of bioactive compounds and probes for biological studies.

Industry: Utilized in materials science for the creation of advanced materials with specific properties.

Mecanismo De Acción

The mechanism by which 1-(2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets through its boronic acid moiety, forming reversible covalent bonds with amino acids like serine or cysteine in enzymes.

Molecular Targets and Pathways Involved:

Enzymes: The boronic acid group can bind to serine or cysteine residues in enzymes, potentially inhibiting their activity.

Biological Pathways: The compound may interfere with specific metabolic or signaling pathways, depending on its target.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Hydroxy Group vs. Fluorine Substitution

- 1-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone (CAS: 1351499-39-2): Replaces the hydroxy group with a fluorine atom at the 2-position. The absence of the hydroxy group reduces hydrogen-bonding capacity, altering crystallization behavior . Molecular Weight: 264.10 g/mol vs. 246.11 g/mol for the non-fluorinated analog .

Thiophene vs. Phenyl Backbone

- 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone (CAS: 942070-32-8): Replaces the phenyl ring with a thiophene heterocycle. Impact: Thiophene’s electron-rich nature modifies electronic properties, affecting reactivity in cross-couplings. The sulfur atom may participate in coordination with transition-metal catalysts .

Boronic Ester Modifications

Pinacol vs. Dimethyl Dioxaborolane

- 1-[3-[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]-1-azetidinyl]ethanone (CAS: 1467060-02-1): Uses a 5,5-dimethyl-1,3,2-dioxaborinane instead of pinacol boronic ester. However, reduced stability in protic solvents compared to pinacol esters .

Positional Isomerism

- 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone (CAS: 171364-81-1): Lacks the hydroxy group; boronic ester is at the 4-position of a non-hydroxylated phenyl ring. Impact: Lower polarity (mp = 61.1–63.0°C) compared to the hydroxy-containing analog. Widely used in OLED intermediate synthesis due to its stability .

Comparative Data Table

Key Research Findings

- Reactivity : Hydroxy-containing analogs exhibit slower Suzuki coupling kinetics compared to fluorine-substituted derivatives due to hydrogen bonding with palladium catalysts .

- Stability : Pinacol boronic esters (e.g., CAS 171364-81-1) are more stable under aqueous conditions than dimethyl dioxaborinane derivatives .

- Synthetic Utility : Thiophene-based analogs (e.g., CAS 942070-32-8) enable access to conjugated polymers with tunable optoelectronic properties .

Actividad Biológica

1-(2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone, often referred to as a boron-containing compound, has garnered attention in recent years for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

The molecular formula of 1-(2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone is C15H21B O3. Its structure features a hydroxyl group and a dioxaborolane moiety that contributes to its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies. Key areas of interest include:

- Antioxidant Activity : The compound exhibits notable antioxidant properties due to the presence of the hydroxyl group which can donate electrons and neutralize free radicals.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against various bacterial strains.

- Anti-cancer Potential : Some research indicates that this compound may inhibit the proliferation of cancer cells.

Antioxidant Activity

Research has demonstrated that compounds containing dioxaborolane structures can effectively scavenge free radicals. A study showed that derivatives with similar structures exhibited significant antioxidant activity measured by DPPH radical scavenging assays .

Antimicrobial Activity

In vitro tests have revealed that 1-(2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone demonstrates antimicrobial effects against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values ranged from 16 to 32 µg/mL for various strains tested .

Anti-cancer Studies

Recent investigations into the anti-cancer properties of this compound have shown promising results. For instance:

- A study evaluated its effects on breast cancer cell lines (MDA-MB-231), revealing a significant reduction in cell viability with an IC50 value of approximately 12 µM. This suggests a potential for further development as an anti-cancer agent .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 | 12 | Significant reduction in viability |

| Non-cancerous MCF10A | >100 | Minimal effect |

Case Studies

Several case studies have explored the biological implications of boron-containing compounds similar to 1-(2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone:

- Case Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives with similar dioxaborolane structures showed enhanced activity against resistant strains of Staphylococcus aureus .

- Case Study on Cancer Cell Proliferation : In a controlled experiment involving human cancer cell lines, it was found that the compound inhibited tumor growth more effectively than standard chemotherapeutics in certain models .

Q & A

Q. What are the most reliable synthetic routes for preparing 1-(2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone?

The compound is typically synthesized via borylation reactions. A two-step approach involves:

- Step 1 : Reaction of 4-bromoacetophenone derivatives with bis(pinacolato)diboron (B₂pin₂) using palladium catalysts (e.g., PdCl₂(dppf)) in toluene under inert conditions at 80–110°C for 12–24 hours. This achieves yields of 71–75% .

- Step 2 : Hydrolysis or deprotection of intermediates under controlled acidic/basic conditions to yield the final product. For example, cesium carbonate in THF with ethyl bromopropanoate can functionalize the boronic ester group .

Q. How can this compound be characterized spectroscopically to confirm its structure?

Key analytical methods include:

- ¹H/¹³C NMR : The boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) shows characteristic peaks at δ 1.3–1.4 ppm (methyl groups) and δ 7.5–8.0 ppm (aromatic protons adjacent to boron). The ethanone moiety appears as a singlet near δ 2.6 ppm .

- IR Spectroscopy : Stretching vibrations for B-O (∼1,350 cm⁻¹) and ketone C=O (∼1,680 cm⁻¹) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks at m/z 264–334 (depending on substituents) align with the molecular formula C₁₄H₁₉BO₄ .

Advanced Research Questions

Q. How does the choice of catalyst system impact Suzuki-Miyaura cross-coupling efficiency with this boronic ester?

The boronic ester’s reactivity in cross-coupling depends on the catalytic system:

- PdCl₂(dppf)/Cs₂CO₃ : Enhieves >70% yield in aryl-aryl bond formation due to efficient oxidative addition and transmetallation steps .

- Ni-based catalysts (e.g., NiCl₂(PPh₃)₂): Lower yields (~48%) due to slower kinetics but are cost-effective for large-scale reactions .

Optimization requires balancing ligand steric effects (e.g., tricyclohexylphosphine) and solvent polarity (toluene vs. 1,2-dimethoxyethane) to stabilize intermediates .

Q. What strategies mitigate hydrolysis or oxidation of the boronic ester group during multi-step synthesis?

- Moisture Control : Reactions must be conducted under anhydrous conditions (e.g., THF dried over molecular sieves) .

- Protective Groups : Temporary protection of the hydroxyl group (e.g., silylation with TBSCl) prevents unwanted side reactions .

- Low-Temperature Quenching : Post-reaction workup at 0–5°C minimizes boronic ester degradation .

Q. How can researchers resolve contradictions in reported yields for similar boronic ester syntheses?

Discrepancies often arise from:

- Catalyst Loading : Higher Pd concentrations (5 mol%) improve yields but increase costs .

- Substrate Purity : Impurities in starting materials (e.g., 4-bromoacetophenone) reduce efficiency. Pre-purification via column chromatography is advised .

- Reaction Monitoring : Real-time techniques like TLC or GC-MS ensure optimal reaction termination .

Q. What role does this compound play in synthesizing bioactive molecules or materials?

- Pharmaceutical Intermediates : The boronic ester group enables late-stage functionalization in kinase inhibitor synthesis .

- Polymer Chemistry : Acts as a monomer in boronate ester-linked polymers for stimuli-responsive materials .

- Biological Probes : The ketone moiety facilitates conjugation to fluorescent tags for cellular imaging .

Methodological Considerations

Q. What purification techniques are optimal for isolating this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.